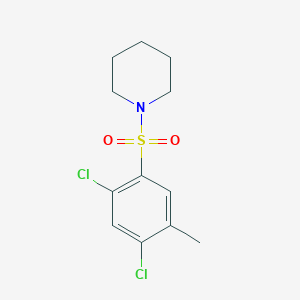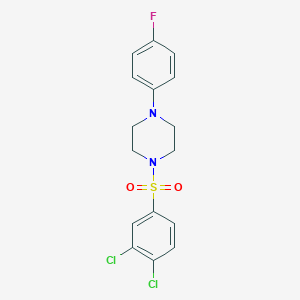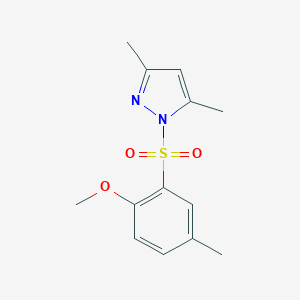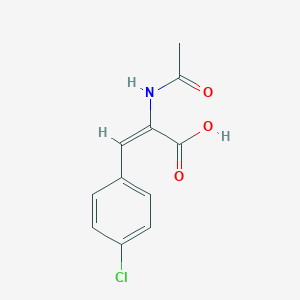
2-Acetamido-3-(P-chlorophenyl)-acrylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Acetamido-3-(P-chlorophenyl)-acrylic acid, also known as Naproxen, is a nonsteroidal anti-inflammatory drug (NSAID) that is commonly used to relieve pain, inflammation, and fever. Naproxen is a derivative of propionic acid and is classified as a member of the arylacetic acid group of NSAIDs.
作用機序
2-Acetamido-3-(P-chlorophenyl)-acrylic acid works by inhibiting the activity of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. COX enzymes are responsible for the production of prostaglandins, which are involved in the inflammatory response. By inhibiting COX enzymes, 2-Acetamido-3-(P-chlorophenyl)-acrylic acid reduces the production of prostaglandins, thereby reducing inflammation, pain, and fever.
Biochemical and Physiological Effects:
2-Acetamido-3-(P-chlorophenyl)-acrylic acid has several biochemical and physiological effects. It reduces the production of prostaglandins, which are involved in the inflammatory response. It also inhibits platelet aggregation, which can reduce the risk of blood clots. 2-Acetamido-3-(P-chlorophenyl)-acrylic acid has been shown to have a longer half-life than other NSAIDs, which means it can be taken less frequently. However, 2-Acetamido-3-(P-chlorophenyl)-acrylic acid can also cause gastrointestinal side effects such as ulcers and bleeding.
実験室実験の利点と制限
2-Acetamido-3-(P-chlorophenyl)-acrylic acid has several advantages for lab experiments. It is readily available and can be synthesized in large quantities. It has a well-established mechanism of action and has been extensively studied. However, 2-Acetamido-3-(P-chlorophenyl)-acrylic acid also has some limitations for lab experiments. It can cause gastrointestinal side effects, which can affect the outcome of experiments. It also has a relatively long half-life, which can make it difficult to study its effects over a short period of time.
将来の方向性
There are several future directions for the study of 2-Acetamido-3-(P-chlorophenyl)-acrylic acid. One area of research is the development of new formulations of 2-Acetamido-3-(P-chlorophenyl)-acrylic acid that can reduce its gastrointestinal side effects. Another area of research is the investigation of 2-Acetamido-3-(P-chlorophenyl)-acrylic acid's potential use in the treatment of Alzheimer's disease. Additionally, 2-Acetamido-3-(P-chlorophenyl)-acrylic acid's effects on platelet aggregation and blood clotting are still not fully understood, and further research is needed in this area. Finally, the development of more selective COX inhibitors may lead to the discovery of new drugs with improved efficacy and fewer side effects.
合成法
The synthesis of 2-Acetamido-3-(P-chlorophenyl)-acrylic acid involves the reaction between 2-naphthol and chloroacetic acid, followed by a decarboxylation reaction. The reaction yields a racemic mixture of both the S and R enantiomers of 2-Acetamido-3-(P-chlorophenyl)-acrylic acid. The S-enantiomer is the active form of the drug and is responsible for its anti-inflammatory effects.
科学的研究の応用
2-Acetamido-3-(P-chlorophenyl)-acrylic acid has been extensively researched for its anti-inflammatory, analgesic, and antipyretic effects. It has been shown to be effective in the treatment of various conditions such as osteoarthritis, rheumatoid arthritis, ankylosing spondylitis, menstrual cramps, and fever. 2-Acetamido-3-(P-chlorophenyl)-acrylic acid is also being investigated for its potential use in the treatment of Alzheimer's disease, as it has been shown to reduce the accumulation of beta-amyloid plaques in the brain.
特性
IUPAC Name |
(E)-2-acetamido-3-(4-chlorophenyl)prop-2-enoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO3/c1-7(14)13-10(11(15)16)6-8-2-4-9(12)5-3-8/h2-6H,1H3,(H,13,14)(H,15,16)/b10-6+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWUMDDFBFZVMFJ-UXBLZVDNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(=CC1=CC=C(C=C1)Cl)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N/C(=C/C1=CC=C(C=C1)Cl)/C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Acetamido-3-(P-chlorophenyl)-acrylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Methylbenzo[f]quinolin-1-ol](/img/structure/B351681.png)

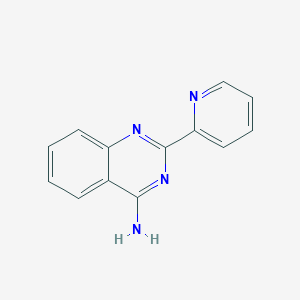

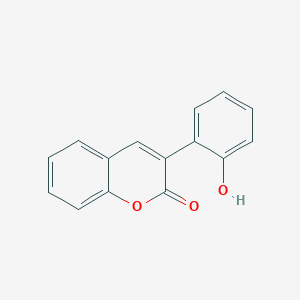

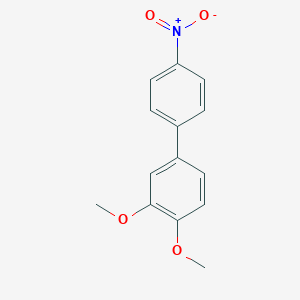
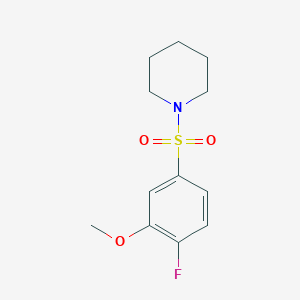
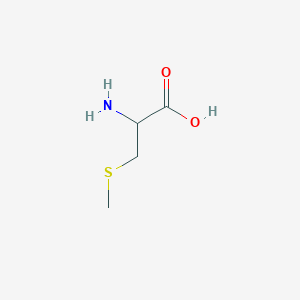
![4-methoxy-N-[2-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]ethyl]benzenesulfonamide](/img/structure/B351840.png)
